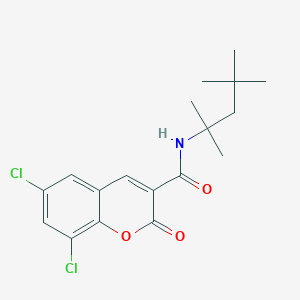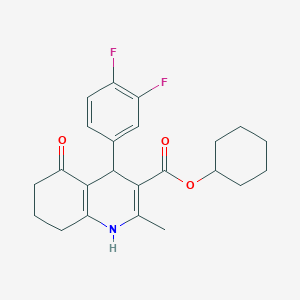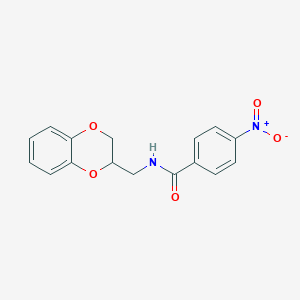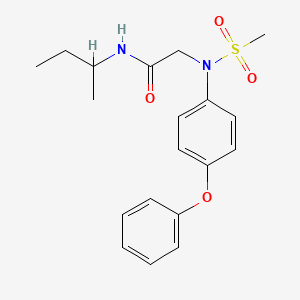
6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide, also known as DTBC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of chromenone derivatives, which are known for their diverse pharmacological activities.
Mécanisme D'action
6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide exerts its biological effects by binding to the active site of the proteasome and blocking its function. This results in the accumulation of misfolded and damaged proteins within cells, leading to the activation of stress response pathways and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its effects on proteasome function, 6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide has also been shown to modulate the activity of other cellular pathways. For example, 6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide has been found to inhibit the activity of the kinase Akt, which is involved in the regulation of cell survival and growth. 6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide has also been shown to induce autophagy, a process by which cells degrade and recycle damaged or unnecessary cellular components.
Avantages Et Limitations Des Expériences En Laboratoire
6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide has several advantages as a research tool, including its high potency and specificity for the proteasome. However, its use can be limited by its toxicity and potential off-target effects. Additionally, the development of more selective and less toxic proteasome inhibitors has led to decreased interest in 6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide as a research tool.
Orientations Futures
Despite its limitations, 6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide continues to be a valuable tool for investigating the role of the proteasome in cellular processes. Future research may focus on developing more selective and less toxic proteasome inhibitors, as well as investigating the potential therapeutic applications of 6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide and other proteasome inhibitors in the treatment of cancer and other diseases.
Méthodes De Synthèse
6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide can be synthesized through a multi-step process involving the reaction of 6,8-dichloro-2-hydroxychromone with N-(1,1,3,3-tetramethylbutyl)amine and subsequent acylation with chloroacetyl chloride. The resulting product is then converted to the carboxamide form through treatment with ammonia.
Applications De Recherche Scientifique
6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide has been widely used in scientific research as a tool to investigate various biological processes. One of the most prominent applications of 6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide is in the study of proteasome function, which is critical for the regulation of protein turnover in cells. 6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide has been shown to inhibit the activity of the proteasome, leading to the accumulation of ubiquitinated proteins and cell death.
Propriétés
IUPAC Name |
6,8-dichloro-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO3/c1-17(2,3)9-18(4,5)21-15(22)12-7-10-6-11(19)8-13(20)14(10)24-16(12)23/h6-8H,9H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWZBWJBLZXFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC2=CC(=CC(=C2OC1=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-4-(3-bromo-4-fluorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4929692.png)
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-(2-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929701.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B4929704.png)
![7-(4-bromophenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B4929712.png)

![N-1-naphthyl-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4929723.png)
![5-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4929728.png)

![N-(3-chloro-4-fluorophenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4929749.png)


![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B4929780.png)
![7-(2-oxo-2-phenylethyl)-3-(2-thienyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B4929792.png)